molecular formula C11H14O3 B2634171 3-(4-Hydroxyphenyl)-3-methylbutanoic acid CAS No. 42288-13-1

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

Cat. No.: B2634171
CAS No.: 42288-13-1
M. Wt: 194.23
InChI Key: XNXVPVABENASTO-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanoic acid chain

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is known to interact with various enzymes and proteins. For instance, it has been found to be a major microbial metabolite of dietary polyphenols . It significantly attenuates the inflammatory response of LPS-treated RAW264.7 cells , indicating its potential role in biochemical reactions related to inflammation and immune response.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to significantly reduce cellular lipid accumulation and inhibit foam cell formation . This suggests that this compound may influence cell function by modulating lipid metabolism and cellular processes related to inflammation and immunity .

Molecular Mechanism

It is known to interact with various biomolecules and may exert its effects at the molecular level through these interactions . For example, it has been suggested that it may bind to certain enzymes or proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. One study has shown that orally administered this compound in Sprague-Dawley rats undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of dietary polyphenols . It is one of the end-products from gut microbiota from dietary polyphenols

Transport and Distribution

It has been suggested that this compound may be transported and distributed via certain transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and interactions with various biomolecules, it is likely that this compound may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance yield and reduce production costs. These methods are designed to meet the demand for large-scale applications in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-oxophenyl)-3-methylbutanoic acid.

    Reduction: Formation of 3-(4-hydroxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 3-(4-Hydroxyphenyl)amino)propanoic acid
  • 4-Hydroxyphenylpyruvic acid

Uniqueness

3-(4-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylbutanoic acid chain differentiates it from other hydroxyphenyl derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVPVABENASTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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